molecular formula C14H11Cl2NO3 B1664172 4'-Hydroxydiclofenac CAS No. 64118-84-9

4'-Hydroxydiclofenac

Cat. No. B1664172
CAS RN: 64118-84-9
M. Wt: 312.1 g/mol
InChI Key: KGVXVPRLBMWZLG-UHFFFAOYSA-N
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Scientific Research Applications

4’-Hydroxy Diclofenac has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Hydroxy Diclofenac involves the inhibition of COX-2, leading to a decrease in the production of prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain. The compound also interacts with other molecular targets, including various enzymes involved in the inflammatory response .

Similar Compounds:

    Diclofenac: The parent compound, widely used as an NSAID.

    4’-Hydroxy Aceclofenac: Another hydroxylated derivative with similar properties.

    5-Hydroxy Diclofenac: A related metabolite with distinct pharmacological effects.

Uniqueness: 4’-Hydroxy Diclofenac is unique due to its specific inhibition of COX-2 and its formation through the hydroxylation of diclofenac. Its distinct metabolic pathway and specific enzyme interactions make it a valuable compound for research and therapeutic applications .

Safety and Hazards

4’-Hydroxydiclofenac is toxic if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects .

Future Directions

The development and validation of an HPLC-UV method for the quantification of 4’-Hydroxydiclofenac using salicylic acid as an inhibitor in rat liver microsomes has been proposed . This method will be beneficial for future applications of the in vitro inhibitory effect of salicylic acid on the CYP2C9 enzyme activity in rat microsomes and the in vivo administration of salicylic acid in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Diclofenac involves the hydroxylation of diclofenac. This reaction is typically carried out using CYP2C9 enzymes in vitro. The reaction conditions include the presence of NADPH as a cofactor and a suitable buffer system to maintain the pH .

Industrial Production Methods: Industrial production of 4’-Hydroxy Diclofenac can be achieved through biotransformation processes using microbial or enzymatic systems. These methods leverage the natural metabolic pathways of microorganisms or isolated enzymes to convert diclofenac into its hydroxylated form .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy Diclofenac undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinone imine derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group.

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVXVPRLBMWZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214326
Record name 4'-Hydroxydiclofenac
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64118-84-9
Record name 4′-Hydroxydiclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64118-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4'-Hydroxydiclofenac
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxydiclofenac
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid
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Record name 4'-HYDROXYDICLOFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJF5O599EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4'-Hydroxydiclofenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013974
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The 2-[(2,6-dichloro-4-methoxyphenyl)amino]phenylacetic acid (0.1 mol) from example 22 was added in portions to a melt of 200 g of pyridine hydrochloride (1.75 mol) at 170° C. The mixture was heated at 180° C. for 3 h and poured onto 2000 ml of ice water while hot. The precipitated product was filtered off, washed with water, and dissolved in 1000 ml of ethyl acetate. The organic phase was washed with 200 ml of 1N HCl in water (2×100 ml) and evaporated to give N-(2,6-dichloro-4-hydroxyphenyl) oxindole. To a solution of 8 g of N-(2,6-dichloro-4-hydroxyphenyl)-oxindole in 200 ml of n-butanol were added 7 g of NaOH and 1 g of KOH, and the reaction mixture was refluxed for 24 h and evaporated in vacuo. The residue was dissolved in 700 ml of water and the aqueous solution was extracted with ether (2×200 ml), cooled to 0° C., and acidified with concentrated HCl. The precipitate was taken up in 300 ml of ether. The organic phase was washed with 30 ml of water, 0.5N NaHCO3 (5×80 ml), and 80 ml of 2N KHCO3 solution. The combined NaHCO3 extracts were cooled to 0° C. and acidified with 2N HCl, and the precipitate was dissolved in 200 ml of ether. The organic layer was washed with 30 ml of water and evaporated to yield 2-[(2,6-dichloro-4-hydroxyphenyl)amino]phenylacetic acid.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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